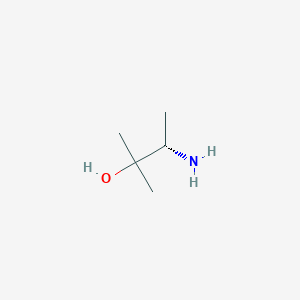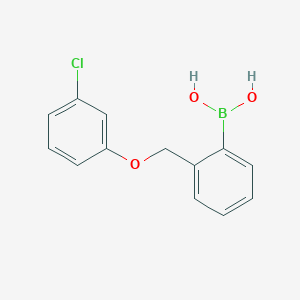
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256358-67-4 . It has a molecular weight of 262.5 and its linear formula is C13H12BClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a chlorophenoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.
Chemical Reactions Analysis
Boronic acids, including “(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Sensing Applications
Boronic acids are known for their ability to interact with diols, which makes them useful in sensing applications. They can be used to alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes . Additionally, boronic acids combined with fluorescent sensors have been used as sensors for catechol and its amino-derivatives, such as dopamine .
Electrophilic Trapping
The compound can potentially be involved in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange . This is a crucial step in various organic synthesis processes.
Enzyme Inhibition
Boronic acids have been shown to be effective as inhibitors of various enzymes. For example, they can be used for the selective inhibition of proteases present in mitochondria, such as human ClpXP .
Cross-Coupling Reactions
Boronic acids and their derivatives are commonly used in cross-coupling reactions. These reactions are fundamental in creating complex molecules for pharmaceuticals and materials science .
Catalysis
They can also play a role in catalysis, particularly in the formation of carbon-nitrogen bonds, which are essential in the synthesis of many organic compounds .
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for the synthesis of various therapeutic agents due to their unique reactivity and ability to form stable covalent bonds with biological molecules .
Polymer Materials
Boronic acids are used in the synthesis of polymer materials. Their ability to form reversible covalent bonds makes them suitable for creating self-healing materials .
Optoelectronics Materials
Lastly, they find applications in optoelectronics materials due to their electronic properties, which can be harnessed in the development of electronic devices .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Boronic acids, including “(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid”, have a wide range of applications in organic chemistry, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . As such, research into new synthesis methods, reactions, and applications of these compounds is ongoing.
Propriétés
IUPAC Name |
[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSNGGUCHUTFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681346 | |
| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-74-3 | |
| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

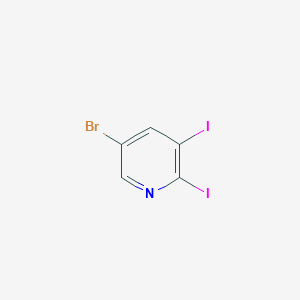
![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)
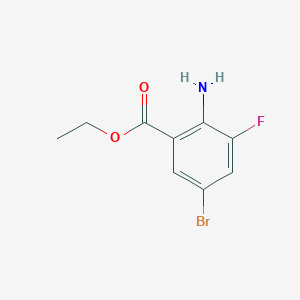
![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)
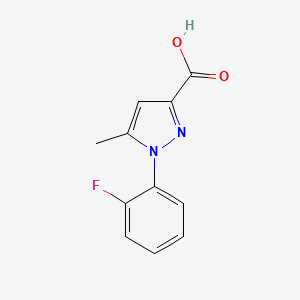

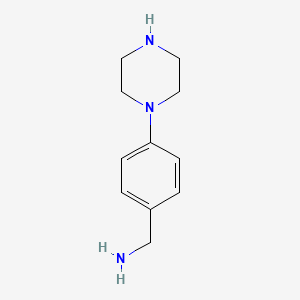
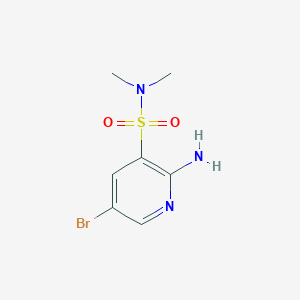
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

